Carboxylic Acid pKa: 10- to 100-Fold Higher Acidity Than Non-Fluorinated Analogs
The carboxylic acid group of 3-Amino-2-chloro-6-fluorobenzoic acid exhibits a predicted pKa of 0.98 ± 0.25, which is approximately 2.2 log units lower (more acidic) than 3-amino-2-chlorobenzoic acid (pKa 3.19 ± 0.25) and 3.0 log units lower than 2-amino-6-fluorobenzoic acid (pKa 4.01 ± 0.10) [1]. This enhanced acidity arises from the synergistic electron-withdrawing effects of the ortho-chloro and ortho-fluoro substituents, which stabilize the carboxylate anion.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 0.98 ± 0.25 (predicted) |
| Comparator Or Baseline | 3-Amino-2-chlorobenzoic acid: pKa = 3.19 ± 0.25; 2-Amino-6-fluorobenzoic acid: pKa = 4.01 ± 0.10 |
| Quantified Difference | ΔpKa = 2.21 (vs 3-amino-2-chlorobenzoic acid); ΔpKa = 3.03 (vs 2-amino-6-fluorobenzoic acid) |
| Conditions | Predicted values based on ACD/Labs or similar computational models |
Why This Matters
A 100-fold difference in acidity directly impacts the protonation state at physiological pH, altering solubility, membrane permeability, and the compound's ability to form stable salts or engage in hydrogen-bonding interactions during synthesis and in biological systems.
- [1] ChemicalBook. Comparative pKa data: 3-Amino-2-chloro-6-fluorobenzoic acid (0.98±0.25); 3-AMINO-2-CHLOROBENZOIC ACID (3.19±0.25); 2-Amino-6-fluorobenzoic acid (4.01±0.10). View Source
